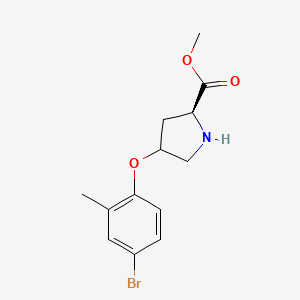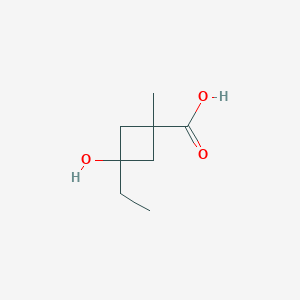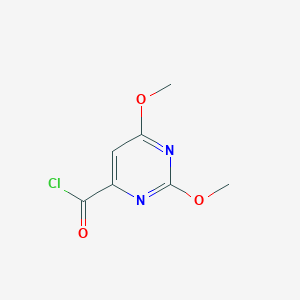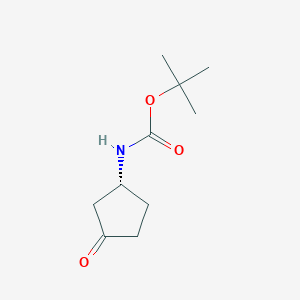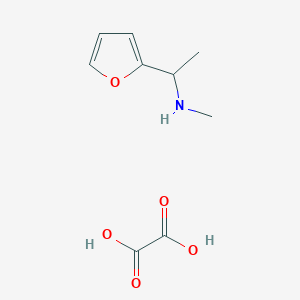
(1-Furan-2-YL-ethyl)-methyl-amine oxalate
Overview
Description
(1-Furan-2-YL-ethyl)-methyl-amine oxalate, often referred to as FEMO, is a chemical compound composed of a nitrogen-containing heterocyclic ring system and an oxalate anion. It is a colorless solid with a molecular weight of 173.17 g/mol. FEMO is a valuable synthetic intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. The synthesis of FEMO has been studied extensively in the literature, and its mechanism of action has been elucidated. In addition, FEMO has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments have been explored.
Scientific Research Applications
FEMO has been widely studied for its utility in the synthesis of a variety of organic compounds. FEMO is used as an intermediate in the synthesis of several pharmaceuticals, such as the antiepileptic drug lamotrigine, and the anti-inflammatory drug etodolac. In addition, FEMO has been used in the synthesis of several agrochemicals, such as the herbicide bromoxynil and the insecticide imidacloprid. FEMO has also been used in the synthesis of a variety of other organic compounds, such as the dye rhodamine B and the polymeric material poly(ethylene glycol).
Mechanism of Action
The mechanism of action of FEMO has been studied extensively in the literature. The reaction of FEMO is initiated by the formation of a nitroalkene intermediate from 1-nitro-2-methyl-1-propanone and ethyl oxalate in the presence of a base catalyst. This intermediate then undergoes a nucleophilic addition of ethyl oxalate, followed by a deprotonation to yield FEMO. The overall reaction is shown below:
1-Nitro-2-methyl-1-propanone + Ethyl oxalate ----> (1-Furan-2-YL-ethyl)-methyl-amine oxalate
Biochemical and Physiological Effects
The biochemical and physiological effects of FEMO have been studied in several studies. FEMO has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, FEMO has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. FEMO has also been shown to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes, which are inflammatory mediators. Finally, FEMO has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
FEMO has several advantages and limitations for laboratory experiments. One advantage of FEMO is that it is relatively easy to synthesize and is commercially available. In addition, FEMO is stable and can be stored for long periods of time. A limitation of FEMO is that it is a volatile compound and should be handled with care. In addition, FEMO is a relatively expensive compound, which can limit its use in some laboratory experiments.
Future Directions
There are several potential future directions for research on FEMO. One potential direction is to further explore the biochemical and physiological effects of FEMO, such as its effects on other enzymes and its antioxidant activity. Another potential direction is to explore the use of FEMO as an intermediate in the synthesis of other organic compounds, such as dyes and polymers.
properties
IUPAC Name |
1-(furan-2-yl)-N-methylethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.C2H2O4/c1-6(8-2)7-4-3-5-9-7;3-1(4)2(5)6/h3-6,8H,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTDYUVCAHOGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185294-52-3 | |
| Record name | 2-Furanmethanamine, N,α-dimethyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



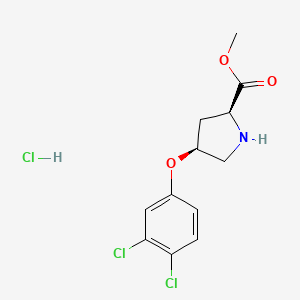

![5-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1388825.png)
